2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole
Description
2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole is a fused heterocyclic compound featuring a benzothiazole core integrated with an imidazole ring and a 4-nitrophenyl substituent at position 2. This structure is part of a broader class of imidazo[2,1-b][1,3]benzothiazole derivatives, which are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and radiosensitizing properties . Specific derivatives, such as this compound-1-carbaldehyde (CAS: 727652-18-8), have been synthesized for further functionalization and evaluation .
Properties
IUPAC Name |
2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2S/c19-18(20)11-7-5-10(6-8-11)12-9-17-13-3-1-2-4-14(13)21-15(17)16-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZHTMDQLGOMKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or acetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles like halogens or nitronium ions for substitution reactions. Reaction conditions often involve the use of solvents such as ethanol, acetic acid, or dichloromethane, and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(4-aminophenyl)imidazo[2,1-b][1,3]benzothiazole, while halogenation can produce various halogenated derivatives .
Scientific Research Applications
2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole has a variety of applications in scientific research, including uses in medicinal chemistry, as biological probes, in material science, and as an antimicrobial agent.
Medicinal Chemistry
- This compound has shown potential as an anticancer agent. Studies indicate that it can inhibit the growth of certain cancer cell lines.
- The compound affects biochemical pathways associated with the survival and proliferation of Mycobacterium tuberculosis (Mtb) and human liver cancer Hep G2 cell lines. The compound's action results in the inhibition of Mtb growth and the induction of cell death in the Hep G2 cell line.
- The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Probes
- This compound is used as a probe in biological studies to investigate enzyme functions and receptor interactions.
- It can interact with various enzymes, proteins, and other biomolecules, leading to changes in their function.
Material Science
- The compound’s unique electronic properties make it suitable for use in organic electronics and photonic devices.
Antimicrobial Agents
- Research has demonstrated the efficacy of this compound against various microbial strains, making it a candidate for the development of new antimicrobial drugs.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, as an anticancer agent, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The compound’s ability to bind to DNA and interfere with its replication and transcription processes is also a significant aspect of its mechanism .
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological profile of 2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole can be contextualized by comparing it to structurally related compounds. Key analogs include:
Substituent Effects on Anticancer Activity
Sulfonamide vs. Halogen Substituents
- Sulfonamide Derivatives (e.g., 3f, 3g): These exhibit superior anticancer activity against Hep G2 (liver cancer) cells, with IC50 values of 0.097 μM and 0.114 μM, respectively. The sulfonamide group enhances radiosensitizing effects by inhibiting carbonic anhydrase IX (CA IX), a tumor-associated enzyme involved in hypoxia-induced acidification .
- Bromo Derivatives (e.g., 3c): Bromine at position 7 shows potent activity against melanoma cell lines (A375C: IC50 = 0.04 μM). Halogens like bromine improve pharmacological efficacy by enhancing DNA fragmentation and cell permeability .
Nitro Group vs. Electron-Donating Groups
- The 4-nitrophenyl group in the parent compound contrasts with electron-donating groups (e.g., -CH3, -OCH3). Nitro’s electron-withdrawing nature may stabilize reactive intermediates or improve binding to hydrophobic pockets in target enzymes .
- Fluorine Substituents (e.g., 3f): Fluorine at the phenyl ring increases lipophilicity, enhancing cellular uptake and target engagement .
Radiosensitizing Properties
Sulfonamide-containing derivatives (3f, 3g) demonstrate significant radiosensitizing effects at 4 Gy radiation, reducing Hep G2 cell survival by inducing DNA fragmentation (comet assay IC50 = 0.054 μM) . Comparatively, brominated analogs (3c) synergize with 2 Gy γ-radiation in melanoma models, suggesting substituent-dependent mechanisms .
Antimicrobial Activity vs. Anticancer Focus
While this compound is primarily studied for anticancer applications, analogs like azoalkyl ether derivatives (e.g., 6-(4-methoxyphenyl)imidazo[2,1-b]thiadiazoles) show broad-spectrum antimicrobial activity . This highlights the scaffold’s versatility, where substituent choice dictates therapeutic focus.
Structure-Activity Relationship (SAR) Insights
- Position 7 Modifications: Sulfonamide or bromine substituents at C7 are critical for anticancer potency.
- C2-Phenyl Substitutions: Electron-withdrawing groups (e.g., -NO2, -F) enhance cytotoxicity, while electron-donating groups (e.g., -CH3) improve metabolic stability .
- Ring Saturation: Tetrahydroimidazo derivatives (e.g., Cyclic Pifithrin-α) exhibit distinct apoptosis-modulating effects, diverging from the parent compound’s radiosensitizing role .
Biological Activity
The compound 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole is a member of the imidazo[2,1-b][1,3]benzothiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C16H11N3O2S
- CAS Number : 62878-58-4
This compound features a nitrophenyl group attached to an imidazo[2,1-b][1,3]benzothiazole core, which is known for its potential pharmacological applications.
Antimicrobial Activity
Research has shown that derivatives of imidazo[2,1-b][1,3]benzothiazole exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated potent activity against various bacterial strains, including Mycobacterium tuberculosis . Specifically, compounds with a p-substituted phenyl group showed enhanced anti-tubercular activity, while the presence of a nitro group was found to reduce this effect .
Antitumor Activity
Imidazo[2,1-b][1,3]benzothiazole derivatives have also been investigated for their antitumor effects. A notable case study evaluated the cytotoxicity of these compounds on several cancer cell lines. The results indicated that specific substitutions on the benzothiazole ring significantly influenced their growth-inhibitory effects. For instance, compounds with electron-donating groups exhibited better cytotoxic profiles against cancer cell lines such as Hep G2 and A375C .
Antioxidant and Cytotoxicity Profiles
In addition to their antimicrobial and antitumor properties, studies have assessed the antioxidant capabilities of this compound derivatives. These compounds displayed varying degrees of antioxidant activity when tested against oxidative stress markers in vitro. Furthermore, cytotoxicity assays demonstrated that while some derivatives showed low toxicity towards normal cell lines, others exhibited significant cytotoxic effects on cancer cells at micromolar concentrations .
Table: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are complex and multifaceted. Preliminary studies suggest that these compounds may exert their effects through the following pathways:
- Inhibition of Enzymatic Pathways : Certain derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Compounds have been linked to the activation of apoptotic pathways in tumor cells.
- Antioxidant Mechanisms : The antioxidant properties may be attributed to the ability to scavenge free radicals and modulate oxidative stress responses.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole, and what are their limitations in academic research?
- Answer: The compound is typically synthesized via multi-component reactions (MCRs) involving aryl glyoxals, aryl amines, and 2-aminobenzothiazoles under catalyst-free conditions to comply with green chemistry principles. For example, a three-component reaction using 4-chlorophenylglyoxal, 4-chloroaniline, and 2-aminobenzothiazole yields derivatives with high efficiency . Limitations include challenges in controlling regioselectivity and the need for optimization of solvent systems and reaction temperatures. Alternative methods like Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions have also been explored for fused derivatives .
Q. How can reaction conditions be optimized for synthesizing imidazo[2,1-b][1,3]benzothiazole derivatives to improve yield and sustainability?
- Answer: Optimization involves systematic variation of solvents (e.g., ethanol, water), temperature (reflux vs. room temperature), and stoichiometric ratios. For instance, a catalyst-free MCR achieved 88% yield by refluxing equimolar reactants in ethanol with glacial acetic acid as an additive . Solvent-free approaches using Eaton’s reagent (P2O5/CH3SO3H) reduce environmental impact while maintaining high yields (~75–85%) . Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .
Q. What spectroscopic and chromatographic techniques are employed to characterize the structural integrity of this compound derivatives?
- Answer:
- FTIR: Identifies functional groups (e.g., -C=N at 1683 cm⁻¹, -C-S at 694 cm⁻¹) .
- NMR (¹H/¹³C): Confirms proton environments (e.g., aromatic protons at δ 7.01–8.34 ppm) and carbon frameworks .
- Mass Spectrometry: Validates molecular weight via ESI-MS .
- Elemental Analysis: Matches calculated and observed C/H/N/S percentages to confirm purity .
- HPLC: Assesses purity (>95%) using reverse-phase columns and UV detection .
Q. What in vitro assays are utilized to evaluate the anticancer potential of these derivatives, and how is data interpreted?
- Answer:
- MTT Assay: Measures cell viability (IC50) in cancer cell lines (e.g., Hep G2). Derivatives like 3f show IC50 values as low as 0.097 µM, indicating potent cytotoxicity .
- Comet Assay: Quantifies DNA damage post-radiation exposure. Low IC50 values correlate with enhanced radiosensitization .
- Data Interpretation: IC50 ≤1 µM is considered highly active; discrepancies between assays may arise from variations in cell line sensitivity or radiation dose (e.g., 2 Gy vs. 4 Gy) .
Advanced Research Questions
Q. How do substituents like sulfonamide and halogen groups influence the biological activity and radiosensitizing effects of imidazo[2,1-b][1,3]benzothiazole derivatives?
- Answer:
- Sulfonamide Groups: Enhance radiosensitization by inhibiting carbonic anhydrase IX/XII, disrupting pH regulation in hypoxic tumors. Compound 3f (sulfonamide + -F) shows superior activity due to increased lipophilicity and membrane permeability .
- Halogens (-Br, -Cl): Improve DNA intercalation but may reduce solubility. Bromine at the 7-position increases steric hindrance, lowering activity compared to sulfonamide derivatives .
Q. How can computational methods like molecular docking and DFT studies aid in understanding the mechanism of action of these compounds?
- Answer:
- Molecular Docking: Predicts binding affinity to targets like DNA topoisomerase II or carbonic anhydrase. For example, fluorinated derivatives exhibit stronger hydrogen bonding with active sites .
- DFT Calculations: Models electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity. Nitro groups increase electron-withdrawing effects, stabilizing charge-transfer complexes .
Q. What strategies address discrepancies in biological activity data across different studies on imidazo[2,1-b][1,3]benzothiazole derivatives?
- Answer:
- Standardized Protocols: Use consistent cell lines (e.g., Hep G2), radiation doses (2 Gy), and incubation times (24 hours) to minimize variability .
- Meta-Analysis: Compare IC50 values normalized to positive controls (e.g., cisplatin) and account for assay sensitivity differences (MTT vs. SRB) .
Q. What approaches are used to improve the pharmacokinetic properties (e.g., solubility, bioavailability) of these derivatives?
- Answer:
- Prodrug Design: Introduce phosphate esters or PEGylated groups to enhance aqueous solubility .
- Lipid Formulations: Nanoemulsions or liposomes encapsulate hydrophobic derivatives (e.g., 3g with -CH3) to improve bioavailability .
- Structural Modifications: Replace nitro groups with polar moieties (-OH, -COOH) while maintaining activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
